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Executive Summary

Dazostinag disodium (TAK-676) is a novel, synthetic, systemically administered small
molecule agonist of the Stimulator of Interferon Genes (STING) pathway. Early-phase clinical
and preclinical data indicate that dazostinag potently activates innate and adaptive immune
responses, demonstrating anti-tumor activity in various cancer models. This technical guide
provides a comprehensive overview of the available early-phase data, focusing on the
mechanism of action, pharmacokinetics, pharmacodynamics, safety, and preliminary efficacy of
dazostinag.

Mechanism of Action: STING Pathway Activation

Dazostinag functions by directly binding to and activating the STING protein, a critical
component of the innate immune system that detects cytosolic DNA. This binding triggers a
conformational change in STING, leading to the recruitment and activation of TANK-binding
kinase 1 (TBK1). TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3), which
then dimerizes, translocates to the nucleus, and induces the transcription of type | interferons
(IFN-a/B) and other pro-inflammatory cytokines.[1][2] This cascade initiates a robust anti-tumor
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immune response characterized by the activation and recruitment of dendritic cells (DCs),
natural killer (NK) cells, and cytotoxic T lymphocytes into the tumor microenvironment.[3]

Below is a diagram illustrating the STING signaling pathway activated by dazostinag.
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Caption: Dazostinag-mediated STING signaling cascade.

Quantitative Data Summary

Click to download full resolution via product page

The following tables summarize the key quantitative data from preclinical and early-phase

clinical studies of dazostinag.

Table 1: Preclinical In Vitro Immune Cell Activation

Data from in vitro assays using mouse bone marrow-derived dendritic cells (BMDCs),

monocyte-derived dendritic cells (MoDCs), NK cells, and T cells.

Cell Type Parameter Value (pM)
MoDC Activation ECso 1.27[1]
BMDC Activation ECso 0.32[1]

NK Cells Activation ECso 0.271
CD8* T Cells Activation ECso 0.216

CD4+* T Cells Activation ECso 0.249

Table 2: Phase 1 Human Pharmacokinetics (iintune-1,

NCT04420884)

Pharmacokinetic parameters from the dose-escalation phase in patients with advanced or

metastatic solid tumors.

Parameter Value Dose Range
Terminal Half-life (t¥2) 1.4 +0.75 hours Up to 14 mg
_ None observed between
Accumulation Upto 14 mg
cycles
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Table 3: Phase 1 Human Pharmacodynamics (iintune-1,
NCT04420884)

Pharmacodynamic responses observed in peripheral blood from the dose-escalation phase.

Median Fold )
) Time of Max
Biomarker Dose Increase (vs. .
. Expression
baseline)
IFN-y Expression 5 mg 27X 10 hours post-dose
IFN-y Expression 14 mg 49X 6 hours post-dose

Table 4: Phase 1b Safety Summary (iintune-1,
NCT04420884)

Safety data from the dose expansion cohort of 30 patients with recurrent/metastatic squamous
cell carcinoma of the head and neck (RM-SCCHN) treated with dazostinag (5 mg) plus
pembrolizumab.
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Adverse Event Category Incidence Details

Any Treatment-Emergent AE _ .
100% Grade =3 in 37% of patients.

(TEAE)

Dazostinag-related TEAES 80% Grade 23 in 13% of patients.

Most Common TEAEs (any
grade)

Fatigue (40%), Nausea (27%),

Cough (23%), Headache
(20%)

Most Common Dazostinag-
related TEAE

Fatigue (30%)

Cytokine Release Syndrome

All dazostinag-related and

13%
(CRS) Grade 1-2.
Treatment Discontinuation )
1 patient
(due to TEAE)
Treatment-related Deaths 0

Experimental Protocols

Preclinical In Vivo Efficacy Studies

Animal Models: BALB/c mice bearing A20 syngeneic B-cell lymphoma or CT26 syngeneic

colon carcinoma tumors.

Dosing: Dazostinag was administered intravenously (V) at doses ranging from 0.025 to 2

mg/kg.

Methodology: Tumor growth was monitored over time. In some studies, T-cell depletion was

performed using antibodies to confirm the T-cell-dependent mechanism of action. The

studies demonstrated significant, dose-dependent anti-tumor activity, including complete

regressions and the induction of durable memory T-cell immunity.

Phase 0 Intratumoral Microdosing Study (NCT06062602)

o Patient Population: Patients with Head and Neck Squamous Cell Carcinoma (HNSCC)

scheduled for surgical resection.
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o Methodology: The CIVO® platform was used to deliver microdoses of dazostinag, alone or in
combination with chemotherapy (Carboplatin, 5-FU, or Paclitaxel), directly into tumors 24 to
96 hours before resection. Resected tissue was analyzed using immunohistochemistry and

in situ hybridization.

o Endpoints: The primary goal was to study the localized pharmacodynamic effects on the
tumor microenvironment (TME). The study confirmed that dazostinag induced Type 1 IFN
signaling, shifted macrophages to a proinflammatory phenotype, and enriched cytotoxic T
cells in the TME.

Phase 1/2 Dose Escalation and Expansion Study
(lintune-1, NCT04420884)

o Patient Population: Patients with advanced or metastatic solid tumors.
o Study Design: This is an open-label, dose-escalation and expansion study.

o Part 1 (Dose Escalation): Patients received escalating doses of dazostinag (0.1 to 14 mg
IV weekly) as a single agent or in combination with pembrolizumab (200 mg IV every 3
weeks). The primary objective was to determine safety and tolerability.

o Part 2 (Dose Expansion): Based on the data from Part 1, doses of 5 mg and 14 mg were
selected for expansion cohorts in specific indications, such as HNSCC.

o Methodology for Biomarker Analysis: Peripheral blood samples were collected at multiple
time points (pre-dose, 6, 10, and 24 hours post-dose) during the first two cycles for
pharmacokinetic analysis, cytokine/chemokine measurement, PBMC RNA-sequencing, and
flow cytometry. Paired tumor biopsies (baseline and on-treatment) were collected in a subset
of patients to assess T-cell infiltration and TME modulation.

The workflow for the iintune-1 clinical trial is depicted below.
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Caption: High-level experimental workflow of the iintune-1 (NCT04420884) study.
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Conclusion and Future Directions

The early-phase data for dazostinag disodium are promising, establishing a clear mechanism
of action through STING activation and demonstrating a manageable safety profile with signs
of clinical activity, both as a single agent and in combination with checkpoint inhibitors. The
pharmacodynamic data confirm on-target activity in humans, with dose-dependent induction of
IFN-y and favorable modulation of the tumor microenvironment.

Ongoing and future studies will further define the therapeutic potential of dazostinag. Key areas
of investigation include the dose optimization in expansion cohorts and evaluation in other
tumor types. The combination of dazostinag with pembrolizumab has shown encouraging
preliminary efficacy, providing a strong rationale for continued development in immune-
sensitive and potentially immune-resistant cancers. The data gathered to date support
dazostinag as a potent, systemically available STING agonist with the potential to become a
significant component of the immuno-oncology landscape.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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